molecular formula C8H16O B13529241 Rac-[(1r,2r)-2-tert-butylcyclopropyl]methanol

Rac-[(1r,2r)-2-tert-butylcyclopropyl]methanol

Cat. No.: B13529241
M. Wt: 128.21 g/mol
InChI Key: YDZZGNVEEWKQCQ-NKWVEPMBSA-N
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Description

Rac-[(1r,2r)-2-tert-butylcyclopropyl]methanol is a chemical compound characterized by the presence of a cyclopropyl ring substituted with a tert-butyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-[(1r,2r)-2-tert-butylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of tert-butylcyclopropane with formaldehyde under acidic or basic conditions to introduce the methanol group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Rac-[(1r,2r)-2-tert-butylcyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Rac-[(1r,2r)-2-tert-butylcyclopropyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-[(1r,2r)-2-tert-butylcyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-[(1r,2r)-2-tert-butylcyclopropyl]methanol is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

[(1R,2R)-2-tert-butylcyclopropyl]methanol

InChI

InChI=1S/C8H16O/c1-8(2,3)7-4-6(7)5-9/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1

InChI Key

YDZZGNVEEWKQCQ-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1C[C@H]1CO

Canonical SMILES

CC(C)(C)C1CC1CO

Origin of Product

United States

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